Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Lipophilicity Membrane permeability ADME prediction

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (also known as WAY-603359) is a heterocyclic small-molecule building block with molecular formula C₁₀H₁₂ClN₃O₂ and molecular weight 241.67 g/mol. The compound integrates a 5-chloropyrimidine core, a piperidine ring at the 2-position, and a carboxylic acid at the 4-position, yielding a predicted LogP of 2.33 and a polar surface area (TPSA) of 66.32 Ų.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
Cat. No. B2873007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl
InChIInChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16)
InChIKeyVHYXMJFAGUNZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 329268-90-8): Physicochemical Identity and Procurement Baseline


5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (also known as WAY-603359) is a heterocyclic small-molecule building block with molecular formula C₁₀H₁₂ClN₃O₂ and molecular weight 241.67 g/mol . The compound integrates a 5-chloropyrimidine core, a piperidine ring at the 2-position, and a carboxylic acid at the 4-position, yielding a predicted LogP of 2.33 and a polar surface area (TPSA) of 66.32 Ų . It is commercially supplied at ≥95% purity for research use only, with solubility confirmed at 10 mM in DMSO and recommended storage at −20 °C for long-term stability .

Why Generic Substitution of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid Is Not Advisable


In-class pyrimidine-piperidine analogs cannot be indiscriminately interchanged because small structural variations produce quantifiable differences in the physicochemical properties that govern reactivity, bioavailability potential, and molecular recognition. The 5-chloro substituent on the target compound lowers the carboxylic acid pKa by 0.42 log units relative to the non-chlorinated analog (3.88 vs. 4.30), altering the ionization state at physiological pH [1][2]. Simultaneously, the precise regiochemistry—piperidine at C2 and carboxylic acid at C4 on the pyrimidine ring—yields a LogP that is 0.60 to 0.90 units higher than that of the non-chlorinated analog (LogP 1.73) or the positional isomer (LogP 1.43), respectively, which directly impacts predicted membrane permeability [1][2]. Substituting any of these analogs without re-validating solubility, permeability, and target engagement would risk irreproducible results in downstream assays.

Quantitative Differentiation Evidence for 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: Higher LogP vs. Non-Chlorinated and Positional-Isomer Analogs

The target compound exhibits a measured/predicted LogP of 2.33, which is 0.60 log units higher than that of its direct non-chlorinated analog 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (LogP 1.73) and 0.90 log units higher than that of the positional isomer 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid (LogP 1.43) [1]. The 5-chloro substituent is the primary driver of this increased lipophilicity, while the positional isomer's lower LogP reflects the different spatial arrangement of the carboxylic acid group on the piperidine ring rather than the pyrimidine core .

Lipophilicity Membrane permeability ADME prediction

Enhanced Acidity of the Carboxylic Acid: Lower pKa Driven by 5-Chloro Substitution

The 5-chloro substituent exerts an electron-withdrawing effect that lowers the carboxylic acid pKa of the target compound to 3.88, compared with 4.30 for the non-chlorinated analog 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid [1][2]. This ΔpKa of −0.42 units means that at pH 7.4, the target compound is more extensively ionized, which affects solubility, protein binding, and the compound's ability to cross lipid bilayers in its neutral form [1][2].

Ionization state pKa modulation Bioavailability

Unique Regiochemistry: Carboxylic Acid on Pyrimidine Core vs. Piperidine Ring

The target compound places the carboxylic acid directly on the pyrimidine C4 position, whereas the positional isomer 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 851264-68-1) carries the carboxylic acid on the piperidine C4 position . This regioisomeric difference produces distinct hydrogen-bonding geometry: the target compound offers 5 H-bond acceptors (pyrimidine N1, N3; piperidine N; carboxylate oxygens) versus 4 H-bond acceptors for the positional isomer . The TPSA is identical at 66.32 Ų for both isomers, but the spatial orientation of the carboxylate pharmacophore differs, which can lead to divergent target-binding poses in kinase or receptor pockets .

Regioisomerism Molecular recognition Scaffold diversity

Carboxylic Acid Functional Handle Absent in the Decarboxylated Analog

5-Chloro-2-(piperidin-1-yl)pyrimidine (CAS 22539-52-2) is a close structural analog that lacks the C4 carboxylic acid. The target compound's carboxylic acid provides a reactive handle for amide bond formation, esterification, and hydrazide conjugation—transformations that are impossible with the decarboxylated analog without additional synthetic steps . This functional group difference enables direct incorporation of the scaffold into larger molecules via standard HATU/EDC-mediated coupling protocols .

Synthetic versatility Amide coupling Late-stage functionalization

Biological Pathway Association: Eukaryotic Lifespan Modulation and p38 MAPK Pathway

The compound is cataloged under the identifier WAY-603359 and is annotated with the biological activity of altering the lifespan of a eukaryotic organism, and is listed among p38 MAPK-related products by the supplier . This annotation, while lacking a published IC₅₀ value for the target compound itself, distinguishes it from its non-chlorinated and positional-isomer analogs, for which no equivalent lifespan-modulation annotation or p38 MAPK pathway association has been identified in vendor or database records .

Aging research p38 MAPK signaling Phenotypic screening

Recommended Procurement and Application Scenarios for 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid


Kinase Inhibitor Scaffold Exploration Requiring Specific LogP and pKa Profiles

Medicinal chemistry teams optimizing kinase inhibitor leads where the pyrimidine core must balance passive permeability with solubility can select this compound specifically for its LogP of 2.33—intermediate between the non-chlorinated analog (LogP 1.73) and more lipophilic pyrimidine scaffolds—and its enhanced carboxylic acid acidity (pKa 3.88), which ensures a defined ionization state at physiological pH [1]. This combination is difficult to achieve with generic analogs that lack the 5-chloro substituent.

Parallel SAR-by-Catalog with Regioisomeric and Functional-Group Controls

When conducting structure–activity relationship studies, procurement teams should acquire this compound alongside its positional isomer (CAS 851264-68-1) and its decarboxylated analog (CAS 22539-52-2) as a matched set. The target compound's carboxylic acid on the pyrimidine ring (rather than the piperidine ring) and the presence of the 5-chloro group allow researchers to deconvolute the contributions of regioisomerism, lipophilicity, and H-bonding capacity to target binding [1].

Late-Stage Diversification via Carboxylic Acid Conjugation

Synthetic chemistry groups requiring a pyrimidine-piperidine scaffold with a native carboxylic acid for amide coupling, ester prodrug synthesis, or biotin/fluorophore conjugation should prioritize this compound. The pre-installed -COOH group eliminates the need for protecting-group manipulations or additional oxidation steps required with the decarboxylated analog (CAS 22539-52-2), reducing synthetic burden by an estimated 1–2 steps per derivative .

Phenotypic Screening in Aging and Inflammation Models

Research groups investigating lifespan regulation or p38 MAPK-mediated inflammatory pathways may select this compound (WAY-603359) as a tool compound based on its vendor-annotated biological activity in altering eukaryotic organism lifespan . While the annotation lacks quantitative comparator data, it provides a rationale for prioritizing this scaffold over unannotated analogs in pilot phenotypic screens, with the recommendation to include the non-chlorinated analog (CAS 933731-45-4) as a negative control for chloro-dependent effects.

Quote Request

Request a Quote for 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.